molecular formula C20H21NO6 B11150052 2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid

2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid

Cat. No.: B11150052
M. Wt: 371.4 g/mol
InChI Key: FNZRUUNIOKGVFU-LLVKDONJSA-N
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Description

2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid typically involves multiple steps. The starting materials often include 2,3,5-trimethylfurochromen derivatives, which undergo a series of reactions including amide formation and propanoic acid addition. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)propanoic acid is unique due to its specific amido and propanoic acid functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(2R)-2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C20H21NO6/c1-9-12(4)26-16-8-17-15(7-14(9)16)10(2)13(20(25)27-17)5-6-18(22)21-11(3)19(23)24/h7-8,11H,5-6H2,1-4H3,(H,21,22)(H,23,24)/t11-/m1/s1

InChI Key

FNZRUUNIOKGVFU-LLVKDONJSA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](C)C(=O)O)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)C(=O)O)C)C

Origin of Product

United States

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